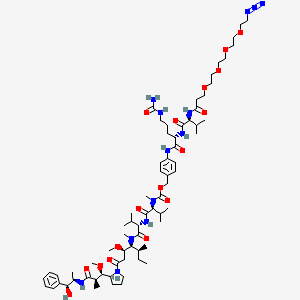
Azido-PEG4-Val-Cit-PAB-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG4-Val-Cit-PAB-MMAE is a compound used in the field of antibody-drug conjugates (ADCs). It is a drug-linker conjugate that combines the anti-mitotic agent monomethyl auristatin E (MMAE), a tubulin inhibitor, with a cleavable linker composed of azido-PEG4-Val-Cit-PAB . This compound is designed to facilitate targeted drug delivery, particularly in cancer therapy, by linking the drug to an antibody that can specifically target cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Val-Cit-PAB-MMAE involves multiple steps:
Formation of the Azido-PEG4 Linker: The azido-PEG4 linker is synthesized by reacting a PEG4 molecule with an azide group.
Attachment of the Val-Cit-PAB Linker: The Val-Cit-PAB linker is attached to the azido-PEG4 molecule through a series of peptide coupling reactions.
Conjugation with MMAE: The final step involves conjugating the MMAE molecule to the Val-Cit-PAB linker using standard peptide coupling reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain its stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group in the compound can react with alkyne-containing molecules in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne-containing molecules without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
Major Products
The major products formed from these reactions are cycloaddition products, which are used in various applications, including drug delivery and bioconjugation .
Aplicaciones Científicas De Investigación
Azido-PEG4-Val-Cit-PAB-MMAE has several scientific research applications:
Cancer Therapy: It is used in the development of ADCs for targeted cancer therapy. .
Drug Delivery Systems: The compound is used in the design of drug delivery systems that utilize click chemistry for targeted delivery.
Bioconjugation: It is employed in bioconjugation techniques to link various biomolecules for research and therapeutic purposes.
Mecanismo De Acción
Azido-PEG4-Val-Cit-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release: The cleavable linker (Val-Cit-PAB) is cleaved in the acidic environment of the lysosome, releasing MMAE.
Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparación Con Compuestos Similares
Azido-PEG4-Val-Cit-PAB-MMAE is unique due to its specific linker and payload combination. Similar compounds include:
Azido-PEG4-Val-Cit-PAB-MMAF: Similar to MMAE but with a different payload (monomethyl auristatin F).
Azido-PEG4-Val-Cit-PAB-DM1: Uses DM1 (a maytansinoid) as the payload instead of MMAE
These compounds share similar linkers but differ in their payloads, which can affect their efficacy and toxicity profiles .
Propiedades
Fórmula molecular |
C69H113N13O17 |
|---|---|
Peso molecular |
1396.7 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C69H113N13O17/c1-15-46(8)60(54(93-13)41-56(84)82-32-20-24-53(82)62(94-14)47(9)63(86)74-48(10)61(85)50-21-17-16-18-22-50)80(11)67(90)58(44(4)5)78-66(89)59(45(6)7)81(12)69(92)99-42-49-25-27-51(28-26-49)75-64(87)52(23-19-30-72-68(70)91)76-65(88)57(43(2)3)77-55(83)29-33-95-35-37-97-39-40-98-38-36-96-34-31-73-79-71/h16-18,21-22,25-28,43-48,52-54,57-62,85H,15,19-20,23-24,29-42H2,1-14H3,(H,74,86)(H,75,87)(H,76,88)(H,77,83)(H,78,89)(H3,70,72,91)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 |
Clave InChI |
PDBSIBYOBPJSRL-SFLKBQQHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















